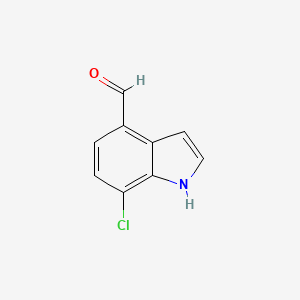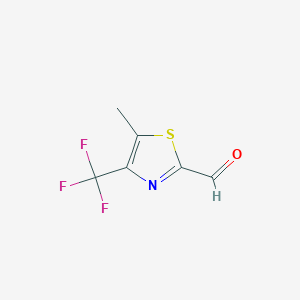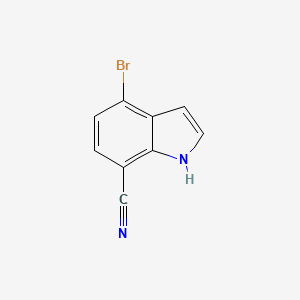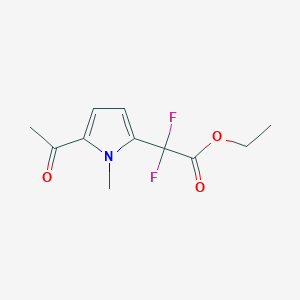
ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate
説明
Ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate, commonly known as EAMPDFA, is an organic compound with a wide range of applications in scientific research. It is a monofluoroacetate ester, with a pyrrolidine ring and two acetyl groups. The compound has been used in a variety of biochemical and physiological studies, and has been found to be a useful tool for studying the role of certain enzymes in various biological processes.
科学的研究の応用
EAMPDFA has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein-protein interactions, and drug metabolism. The compound has been used to study the role of certain enzymes in the metabolism of drugs, as well as the role of certain enzymes in the regulation of cellular processes. It has also been used to study the role of certain enzymes in the regulation of gene expression.
作用機序
The mechanism of action of EAMPDFA is not fully understood. However, it is believed that the compound binds to certain enzymes, inhibiting their activity. This inhibition can then be studied in order to gain a better understanding of the role of these enzymes in various biological processes.
Biochemical and Physiological Effects
EAMPDFA has been found to have a wide range of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as the regulation of gene expression. In addition, the compound has been found to have anti-inflammatory and anti-oxidant effects, as well as being a potent inhibitor of certain enzymes involved in the production of certain hormones.
Advantages and Limitations For Lab Experiments
The main advantage of using EAMPDFA in lab experiments is that it is a relatively simple compound to synthesize and is readily available. Furthermore, it is highly efficient in its inhibition of certain enzymes, making it an ideal tool for studying their role in various biological processes. However, there are some limitations to using EAMPDFA in lab experiments. For example, the compound has a relatively short half-life, meaning that it needs to be used quickly after synthesis. In addition, the compound is not as potent as some other inhibitors, meaning that higher concentrations may be needed to achieve the desired effect.
将来の方向性
There are a number of potential future directions for the use of EAMPDFA in scientific research. For example, the compound could be used to study the role of certain enzymes in the regulation of gene expression in different cell types. In addition, the compound could be used to study the role of certain enzymes in the metabolism of drugs, as well as the role of certain enzymes in the regulation of cellular processes. Furthermore, the compound could be used to study the role of certain enzymes in the production of certain hormones, as well as the role of certain enzymes in the regulation of immune responses. Finally, the compound could be used to study the role of certain enzymes in the regulation of metabolism and energy production.
特性
IUPAC Name |
ethyl 2-(5-acetyl-1-methylpyrrol-2-yl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-4-17-10(16)11(12,13)9-6-5-8(7(2)15)14(9)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOZNLNQXBKBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(N1C)C(=O)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




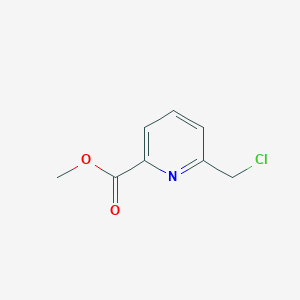

![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)
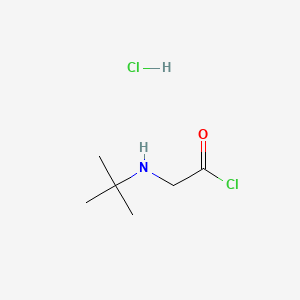


![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)
